molecular formula C6H8N2O B1317027 2-(Pyrimidin-4-yl)ethanol CAS No. 68121-32-4

2-(Pyrimidin-4-yl)ethanol

Cat. No.: B1317027
CAS No.: 68121-32-4
M. Wt: 124.14 g/mol
InChI Key: BOVUIYOURRNFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-4-yl)ethanol is an organic compound featuring a pyrimidine ring substituted at the 4-position with an ethanol group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

2-(Pyrimidin-4-yl)ethanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain protein kinases. It has been shown to interact with enzymes such as ROS1 kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between this compound and ROS1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the modulation of downstream signaling pathways that are crucial for cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, for instance, the inhibition of ROS1 kinase by this compound can result in reduced cell proliferation and increased apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is essential for cell growth and differentiation. Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of enzyme activity. The compound binds to the active site of ROS1 kinase, preventing the phosphorylation of downstream substrates . This binding interaction is facilitated by the ethanol group, which forms hydrogen bonds with amino acid residues in the active site. The inhibition of ROS1 kinase activity leads to a decrease in the activation of downstream signaling molecules, ultimately affecting cellular processes such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of ROS1 kinase activity, resulting in prolonged effects on cellular function. The compound’s efficacy may diminish over time as cells develop resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit ROS1 kinase activity without causing significant toxicity . At higher doses, this compound may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as ROS1 kinase . The compound can affect metabolic flux by altering the activity of key enzymes involved in cellular metabolism. For instance, the inhibition of ROS1 kinase can lead to changes in the levels of metabolites associated with the MAPK/ERK pathway. Additionally, this compound may interact with cofactors that modulate its activity and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound is influenced by factors such as its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrimidin-4-yl)ethanol typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-chloropyrimidine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Pyrimidine-4-carboxylic acid or pyrimidine-4-carbaldehyde.

    Reduction: 2-(Pyrimidin-4-yl)ethane.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(Pyrimidin-4-yl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-4-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(Pyrimidin-2-yl)ethanol: Similar structure but with the ethanol group attached to the 2-position of the pyrimidine ring.

Uniqueness

2-(Pyrimidin-4-yl)ethanol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrimidine ring provides a versatile scaffold for further functionalization, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-pyrimidin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVUIYOURRNFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573115
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68121-32-4
Record name 2-(Pyrimidin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-methylpyrimidine (10 g, 106 mmol) and para-formaldehyde (3 g) was stirred in a 50 mL sealed capacity pressure vessel at 165° C. for 3.5 hours. After cooling, ether was added and the solvents evaporated to afford an oil. This was purified by silica column chromatography using a Flashmaster system, eluting with dichloromethane, then chloroform, ether, and finally ethyl acetate. The ethyl acetate fractions were evaporated to afford the title compound as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-4-yl)ethanol
Reactant of Route 2
2-(Pyrimidin-4-yl)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Pyrimidin-4-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Pyrimidin-4-yl)ethanol
Reactant of Route 5
2-(Pyrimidin-4-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Pyrimidin-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.